molecular formula C12H16N2O4S B14837268 4-Cyclopropoxy-N,N-dimethyl-2-sulfamoylbenzamide

4-Cyclopropoxy-N,N-dimethyl-2-sulfamoylbenzamide

Cat. No.: B14837268
M. Wt: 284.33 g/mol
InChI Key: ASSMDHATUCVIHP-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-N,N-dimethyl-2-sulfamoylbenzamide is a chemical compound with the molecular formula C12H16N2O4S and a molecular weight of 284.334 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a dimethylamino group, and a sulfamoyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-N,N-dimethyl-2-sulfamoylbenzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with a suitable amine under basic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the benzamide intermediate with sulfamoyl chloride in the presence of a base.

    Cyclopropoxy Group Addition: The cyclopropoxy group can be added through a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable leaving group.

    Dimethylation: The final step involves the dimethylation of the amine group using dimethyl sulfate or a similar reagent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-N,N-dimethyl-2-sulfamoylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy group or the sulfamoyl group using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Cyclopropoxy-N,N-dimethyl-2-sulfamoylbenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-N,N-dimethyl-2-sulfamoylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-N,N-dimethyl-2-sulfamoylbenzamide is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H16N2O4S

Molecular Weight

284.33 g/mol

IUPAC Name

4-cyclopropyloxy-N,N-dimethyl-2-sulfamoylbenzamide

InChI

InChI=1S/C12H16N2O4S/c1-14(2)12(15)10-6-5-9(18-8-3-4-8)7-11(10)19(13,16)17/h5-8H,3-4H2,1-2H3,(H2,13,16,17)

InChI Key

ASSMDHATUCVIHP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)OC2CC2)S(=O)(=O)N

Origin of Product

United States

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